
6-Bromo-7,8-dichloroquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7,8-dichloroquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C₉H₅BrCl₂N₂. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7,8-dichloroquinolin-3-amine typically involves the bromination and chlorination of quinoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the quinoline ring . The reaction conditions often require specific temperatures and solvents to ensure the selective substitution of bromine and chlorine atoms at the 6th, 7th, and 8th positions of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination techniques. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization and chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7,8-dichloroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .
Aplicaciones Científicas De Investigación
6-Bromo-7,8-dichloroquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Bromo-7,8-dichloroquinolin-3-amine involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interfere with microbial cell walls and enzymes makes it a potential antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-7,8-dibromoquinolin-3-amine
- 6-Fluoro-7,8-dichloroquinolin-3-amine
- 6-Iodo-7,8-dichloroquinolin-3-amine
Uniqueness
6-Bromo-7,8-dichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Fórmula molecular |
C9H5BrCl2N2 |
|---|---|
Peso molecular |
291.96 g/mol |
Nombre IUPAC |
6-bromo-7,8-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H5BrCl2N2/c10-6-2-4-1-5(13)3-14-9(4)8(12)7(6)11/h1-3H,13H2 |
Clave InChI |
DLBWPUPQOBXCRP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=C(C2=NC=C1N)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)
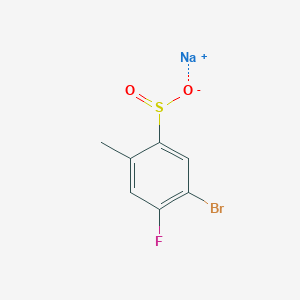
![tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13201043.png)

![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
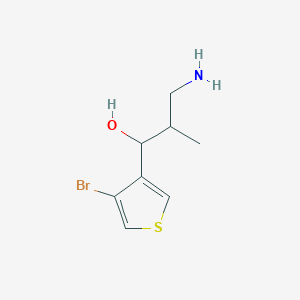
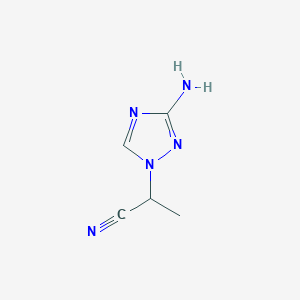
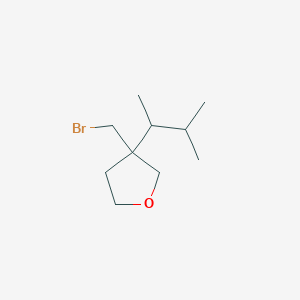
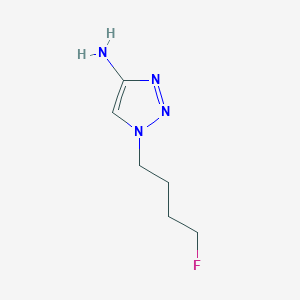
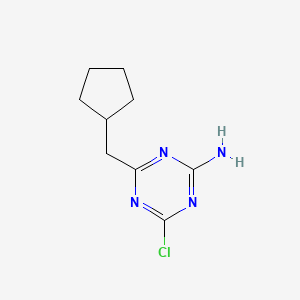
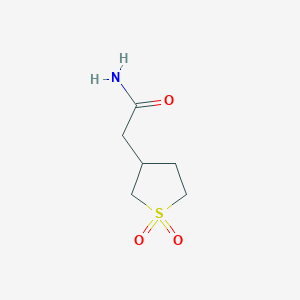
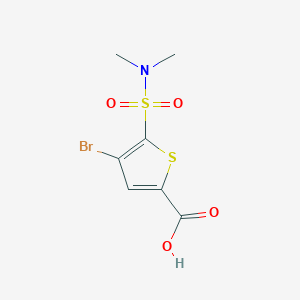
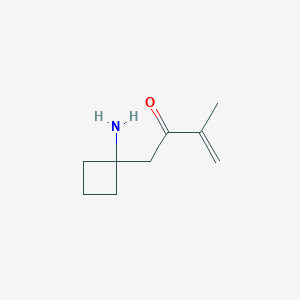
![1,6-Dioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13201100.png)
